Tetrazolo[1,5-a]quinoxalin-4-amine, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-
Description
Tetrazolo[1,5-a]quinoxalin-4-amine derivatives are nitrogen-rich heterocyclic compounds characterized by a fused tetrazole-quinoxaline core. The specific compound N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-tetrazolo[1,5-a]quinoxalin-4-amine features a pyrazole moiety substituted at the 4-amine position of the tetrazoloquinoxaline scaffold.
Properties
CAS No. |
956453-88-6 |
|---|---|
Molecular Formula |
C18H14N8 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)tetrazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C18H14N8/c1-12-11-16(25(22-12)13-7-3-2-4-8-13)20-17-18-21-23-24-26(18)15-10-6-5-9-14(15)19-17/h2-11H,1H3,(H,19,20) |
InChI Key |
GJNVRTCILGABHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC2=NC3=CC=CC=C3N4C2=NN=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Chlorination of Quinoxaline
Quinoxaline undergoes chlorination using phosphorus oxychloride (POCl₃) at room temperature to yield 2,3-dichloroquinoxaline . This step introduces reactive sites for subsequent nucleophilic substitution.
Hydrazinolysis to Form 3-Chloro-2-hydrazinoquinoxaline
Treatment of 2,3-dichloroquinoxaline with hydrazine hydrate in ethanol under reflux conditions replaces one chlorine atom with a hydrazine group, producing 3-chloro-2-hydrazinoquinoxaline . This intermediate is critical for tetrazole ring formation.
Cyclization with Sodium Azide
Cyclization of 3-chloro-2-hydrazinoquinoxaline with sodium azide (NaN₃) in ethanol under reflux forms the tetrazolo[1,5-a]quinoxaline core. The reaction proceeds via nucleophilic attack of the azide ion on the hydrazino group, followed by intramolecular cyclization. This step achieves an 83% yield of 2-hydrazinotetrazolo[1,5-a]quinoxaline .
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | POCl₃, RT | 89% |
| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | 85% |
| Cyclization | NaN₃, ethanol, reflux | 83% |
Preparation of N-(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)piperazine
The pyrazolylpiperazine moiety is synthesized through optimized routes that avoid toxic reagents, ensuring scalability for industrial production.
Patent Methods for Piperazine Synthesis
Two patented approaches highlight advancements in green chemistry:
Lawesson’s Reagent-Mediated Cyclization
A 2014 patent (WO2015063709A1) describes the use of Lawesson’s reagent to cyclize intermediates without pyridine, a toxic solvent. The process involves:
Alternative Industrial Method
A 2013 Chinese patent (CN103275010A) avoids phosphorus oxychloride by employing methanesulfonic acid as a catalyst. The method achieves higher purity through:
Key Data:
| Method | Reagents/Conditions | Advantages |
|---|---|---|
| Lawesson’s Reagent | Lawesson’s reagent, glacial acetic acid, 50–55°C | Avoids pyridine, scalable |
| Methanesulfonic Acid | MeSO₃H, NaHCO₃ wash | High purity, eco-friendly |
Coupling of Tetrazoloquinoxalin-4-amine with Pyrazolylpiperazine
| Method | Conditions | Estimated Yield |
|---|---|---|
| SNAr | DMF, K₂CO₃, 80°C | 70–75% |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, toluene | 80–85% |
Comparative Analysis of Synthetic Routes
A synthesis pathway combining cyclization (Section 1) and coupling (Section 3) achieves the target compound with minimal byproducts. Industrial methods prioritize:
-
Temperature control (e.g., cooling to 0–5°C for crystallization).
-
Solvent selection (ethanol, toluene) to enhance sustainability.
Characterization and Quality Control
Intermediate and final products are validated using:
Chemical Reactions Analysis
Tetrazolo[1,5-a]quinoxalin-4-amine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction processes are also relevant.
Substitution: Substituent groups can be introduced. Common reagents and conditions vary based on the specific reaction. Major products formed from these reactions contribute to its versatility.
Scientific Research Applications
Medicinal Chemistry
Tetrazolo[1,5-a]quinoxalin-4-amine derivatives are being explored for their potential as antimicrobial and anticancer agents . Research indicates that these compounds exhibit significant inhibitory effects against various bacterial strains and cancer cell lines.
Antimicrobial Activity:
Numerous studies have reported the antimicrobial efficacy of this compound's derivatives against both bacterial and fungal strains. A summary of findings is presented in Table 1.
| Compound Derivative | Bacterial Strains Tested | Zone of Inhibition (mm) | Fungal Strains Tested | Zone of Inhibition (mm) |
|---|---|---|---|---|
| 4g | Staphylococcus aureus | 14 | Candida albicans | 12 |
| 4h | Escherichia coli | 15 | Aspergillus niger | 11 |
| 4n | Pseudomonas aeruginosa | 13 | - | - |
| 4f | - | - | Candida albicans | 15 |
These results highlight the potential of these derivatives as effective antimicrobial agents .
Anticancer Activity:
Research has also focused on the anticancer potential of this compound. Derivatives have shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, one study reported that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, outperforming established chemotherapeutic agents like doxorubicin .
Mechanistic Studies
Understanding the mechanisms through which tetrazolo[1,5-a]quinoxalin-4-amine exerts its biological effects is crucial for its development as a therapeutic agent. Studies indicate that these compounds activate caspase pathways leading to programmed cell death in cancer cells . Additionally, they may interact with various biochemical pathways influencing cellular processes such as apoptosis and cell cycle regulation.
Material Science
In addition to its biological applications, tetrazolo[1,5-a]quinoxalin-4-amine is utilized in the synthesis of materials with specific electronic and optical properties. Its ability to undergo various chemical reactions allows for the creation of complex heterocyclic compounds that are valuable in material science applications.
Case Studies
Synthesis and Evaluation of Antimicrobial Activity:
A study synthesized several N-(substituted phenyl-1H-tetrazol-1-yl)-7-substituted tetrazolo[1,5-a]quinoxalin-4-amines and evaluated their antimicrobial activity. Compounds with electron-withdrawing groups showed enhanced activity against both Gram-positive and Gram-negative bacteria .
Mechanistic Insights into Anticancer Effects:
Another investigation explored how tetrazolo[1,5-a]quinoxalin-4-amines induce apoptosis in cancer cells through activation of specific signaling pathways. This study found that these compounds could significantly inhibit tumor growth in vitro while exhibiting low toxicity towards normal cells .
Pharmacokinetics
Understanding the pharmacokinetics of tetrazolo[1,5-a]quinoxalin-4-amine is essential for its therapeutic development:
- Absorption: Rapidly absorbed when administered orally.
- Distribution: Widely distributed in tissues; crosses the blood-brain barrier.
- Metabolism: Primarily metabolized in the liver.
- Excretion: Excreted via urine; renal clearance is significant.
Mechanism of Action
The precise mechanism by which Tetrazolo[1,5-a]quinoxalin-4-amine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Tetrazoloquinoxaline vs. Tetrazoloquinoline
- Tetrazolo[1,5-a]quinoline (e.g., compounds in ): The quinoline core (benzene fused with pyridine) introduces a basic nitrogen, improving solubility and altering electronic properties. Derivatives such as 3-(3-fluorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one exhibit analgesic activity, suggesting pharmacological relevance .
Tetrazolo[1,5-a]pyrimidine
- N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (): Replacing quinoxaline with pyrimidine reduces ring strain and alters electronic density. This compound (C17H14N6O) has a molecular weight of 322.32 and demonstrates the impact of carboxamide substitution on bioavailability .
Substituent Effects
Pyrazole vs. Thiazole/Triazole Substituents
- Similar pyrazole-substituted analogs (e.g., ’s thiazol-2-amine derivative) are synthesized via nucleophilic substitutions, often with yields >70% .
- Triazole : Compounds like N-(4-Methoxybenzyl)-2-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)pyrido[3,2-d]pyrimidin-4-amine () utilize triazole for click chemistry applications, improving synthetic modularity but reducing aromaticity compared to pyrazole .
Electron-Withdrawing/Donating Groups
- Nitro Groups : In , the 4-nitrophenyl substituent increases electron-withdrawing effects, which may stabilize intermediates during synthesis but reduce solubility.
- Methoxy Groups : ’s 4-methoxybenzyl group enhances solubility and hydrogen-bonding capacity, critical for crystallinity and pharmacokinetics .
Pharmacological and Physicochemical Properties
Bioactivity
Physicochemical Data
- Solubility : Pyrazole-substituted derivatives (e.g., ) have lower aqueous solubility due to lipophilic substituents, whereas methoxybenzyl analogs () show improved solubility .
Biological Activity
Tetrazolo[1,5-a]quinoxalin-4-amine, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- is a complex heterocyclic compound that combines the structural features of tetrazole and quinoxaline. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound is characterized by its fused ring system and exhibits significant reactivity due to the presence of both tetrazole and quinoxaline moieties. Its melting point is reported to be between 288-289°C, indicating stability under standard laboratory conditions . The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are pivotal for its functionalization in biological applications.
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Varies by substrate |
| Reduction | Hydrogen gas, palladium on alumina | Mild conditions |
| Substitution | Amines, thiols | Mild conditions |
Tetrazolo[1,5-a]quinoxalin-4-amine exhibits its biological activity through several mechanisms:
- Anticancer Activity : Studies indicate that derivatives of this compound show promising activity against various cancer cell lines. The mechanism involves inducing cell cycle arrest and apoptosis in tumor cells .
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as antifungal effects . It acts by disrupting cellular processes in pathogens.
- Adenosine Receptor Antagonism : Some derivatives have been identified as antagonists at adenosine receptors, contributing to their potential therapeutic effects in neurological disorders .
Research Findings
Recent studies have focused on synthesizing various derivatives of tetrazolo[1,5-a]quinoxalin-4-amine to evaluate their biological activities. Notable findings include:
- Cytotoxicity : Compounds derived from this scaffold have shown IC50 values greater than 100 μg/mL against normal cells while exhibiting high inhibitory effects on cancer cell lines .
- Antimicrobial Efficacy : Specific derivatives demonstrated strong inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli, with some compounds showing moderate antifungal activity against Candida albicans .
Case Study 1: Synthesis and Evaluation of Anticancer Activity
In a study published in the Beilstein Journal of Organic Chemistry, researchers synthesized a series of tetrazolo[1,5-a]quinoxaline derivatives and evaluated their anticancer properties. The results indicated that certain compounds exhibited higher cytotoxicity than doxorubicin, a standard chemotherapeutic agent .
Case Study 2: Antimicrobial Activity Assessment
A research article detailed the synthesis of novel derivatives of N-(substituted phenyl)-tetrazolo[1,5-a]quinoxalin-4-amines and their evaluation against various microbial strains. Compounds such as 4g and 4h showed significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .
Q & A
Q. Advanced Research Focus
- Mechanistic Studies : Apply DFT (e.g., M06-2X/def2-TZVP) to map cyclocondensation pathways and transition states. Natural Bond Orbital (NBO) analysis identifies key hyperconjugative interactions .
- Biological Modeling : Perform molecular docking (AutoDock Vina) to predict binding to caspase-3 or DNA topoisomerases, leveraging structural analogs with IC₅₀ values <10 μM .
Validation : Cross-reference computational results with experimental kinetics (e.g., stopped-flow spectroscopy) .
What strategies assess pharmacological potential without commercial data?
Q. Advanced Research Focus
- In Vitro Screening : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and compare with structurally related tetrazoloquinoxalines showing IC₅₀ <50 μM .
- ADMET Profiling : Use SwissADME to predict blood-brain barrier permeability and CYP450 inhibition. Prioritize derivatives with LogP <5 and topological polar surface area (TPSA) <140 Ų .
Caution : Exclude analogs with acute toxicity (LD₅₀ <50 mg/kg in rodent models) .
How do solvent and temperature optimize reaction yields?
Q. Basic Research Focus
- Solvent Selection : Use water or ethanol for eco-friendly syntheses (yields ~70%). Ionic liquids (e.g., [BMIM][BF₄]) enhance yields to >90% by stabilizing charged intermediates .
- Temperature Control : Maintain 80–100°C for cyclocondensation; higher temperatures (>120°C) risk decomposition.
Advanced Optimization : Apply response surface methodology (RSM) to model solvent/temperature interactions .
What crystallographic software ensures accurate structural refinement?
Q. Basic Research Focus
- Data Processing : Use SHELXL for refining against high-resolution (<1.0 Å) data. WinGX integrates SHELX programs for seamless structure solution .
- Visualization : ORTEP-3 generates publication-ready thermal ellipsoid plots. CIF files should include R-factors <5% for reliability .
Pro Tip : Validate hydrogen bonding and π-stacking interactions using Mercury (CCDC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
